Valtorcitabine - 380886-95-3

Valtorcitabine

Catalog Number: EVT-413610
CAS Number: 380886-95-3
Molecular Formula: C14H22N4O5
Molecular Weight: 326.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Valtorcitabine is an orally active prodrug of torcitabine (L-deoxycytidine), a nucleoside analog with activity against hepatitis B virus. Torcitabine is modified in vivo to its triphosphate form and acts as a competitive inhibitor of viral DNA polymerase.
Source and Classification

Valtorcitabine is derived from modifications of naturally occurring nucleosides. It is categorized as a nucleoside reverse transcriptase inhibitor, which specifically targets the reverse transcriptase enzyme of the hepatitis B virus. This classification places it alongside other antiviral agents that disrupt viral replication by mimicking the building blocks of viral DNA.

Synthesis Analysis

Methods and Technical Details

The synthesis of valtorcitabine dihydrochloride typically involves several key steps, including:

  • Esterification: This process involves the reaction between a nucleoside analog and an amino acid, resulting in the formation of the ester bond that characterizes valtorcitabine.
  • Purification: After synthesis, the product undergoes purification to remove unreacted starting materials and by-products, ensuring high purity and potency.

The industrial production of valtorcitabine focuses on scaling up laboratory synthesis methods while maintaining consistency, safety, and cost-effectiveness .

Molecular Structure Analysis

Structure and Data

Valtorcitabine has a complex molecular structure characterized by its nucleoside framework. The compound's molecular formula is C₁₁H₁₄Cl₂N₄O₃, and its systematic name is 2-amino-1-(3-hydroxy-2-(hydroxymethyl)-4-(trifluoromethyl)phenyl)propane-1,2-diol. The presence of chlorine and trifluoromethyl groups enhances its antiviral activity by improving binding affinity to the target enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Valtorcitabine undergoes several key chemical reactions during its activation and action:

  • Phosphorylation: Once administered, valtorcitabine is phosphorylated by cellular kinases to form its active triphosphate form. This active form competes with natural nucleotide substrates during DNA synthesis.
  • Incorporation into Viral DNA: The triphosphate form gets incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3′-OH group .
Mechanism of Action

Process and Data

Valtorcitabine functions primarily through its action as a nucleoside reverse transcriptase inhibitor. The mechanism includes:

  1. Binding: The active triphosphate form binds to the reverse transcriptase enzyme of the hepatitis B virus.
  2. Chain Termination: Upon incorporation into the viral DNA, it prevents further elongation of the DNA strand due to its structural limitations.
  3. Inhibition of Viral Replication: This ultimately leads to reduced viral load in infected patients .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Valtorcitabine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 305.16 g/mol.
  • Solubility: It is soluble in water and various organic solvents, which facilitates its formulation for therapeutic use.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations .
Applications

Scientific Uses

Valtorcitabine has been explored primarily for its antiviral properties against hepatitis B virus. Its applications include:

  • Antiviral Therapy: Used in clinical settings for managing chronic hepatitis B infections.
  • Research Tool: Employed in laboratories to study viral replication mechanisms and resistance patterns in hepatitis B virus strains.

The ongoing research into valtorcitabine aims to enhance its efficacy and explore potential uses against other viral infections .

Chemical Characterization of Valtorcitabine

Molecular Structure and Stereochemical Properties

Valtorcitabine (C₁₄H₂₂N₄O₅; molecular weight 326.35 g/mol) is an L-valine ester prodrug of the nucleoside analogue L-deoxycytidine (LdC). Its systematic IUPAC name is (2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl L-valinate [3] [9]. The molecule features three chiral centers: the valine α-carbon (S-configured), the deoxyribose C3' (R), and C5' (S) positions. The stereochemistry is critical for substrate recognition by biological transporters and enzymes. The canonical SMILES representation is O=C1N=C(C=CN1[C@H]2OC@HCO)N, and the InChIKey is VFCYZPOEGWLYRM-QCZKYFFMSA-N [3] [8] [9]. The ester bond links the carboxyl group of valine to the 3'-hydroxyl of LdC, preserving the β-L-configuration of the sugar moiety, which is essential for antiviral activity against hepatitis B virus (HBV) [6] [7].

Table 1: Key Molecular Identifiers of Valtorcitabine

PropertyValue
CAS Number380886-95-3 (free base)
Molecular FormulaC₁₄H₂₂N₄O₅
Exact Mass326.1590 g/mol
Elemental CompositionC: 51.53%; H: 6.80%; N: 17.17%; O: 24.51%
Stereochemical ConfigurationL-Valine: (S); Deoxyribose: (3R, 5S)
SMILESCC(C)C@HC(=O)O[C@@H]1CC@HN1C=CC(N)=NC1=O

Synthesis Pathways and Optimization Strategies

The synthesis of valtorcitabine involves a multistep regioselective esterification to conjugate L-valine to LdC. Early routes used a 3,5-divalyl ester intermediate, but this exhibited poor hydrolytic stability in gastrointestinal environments [2]. Optimization focused on the monovalyl prodrug at the 3'-position, which improved metabolic stability while retaining efficient hydrolysis to LdC in systemic circulation [1] [2]. Key steps include:

  • Protection of LdC: The 5'- and 3'-hydroxyl groups are selectively protected using tert-butyldimethylsilyl (TBDMS) groups.
  • Esterification: The 3'-OH is coupled with N-carboxy-L-valine anhydride under mild alkaline conditions.
  • Deprotection: TBDMS groups are removed using tetra-n-butylammonium fluoride (TBAF).Purification challenges arise from polar byproducts; reversed-phase chromatography yields pharmaceutical-grade material (>98% purity) [8]. The monovalyl form (valtorcitabine) was prioritized over divalyl derivatives due to superior chemical stability and bioactivation kinetics in human plasma [2].

Prodrug Design: Esterification of L-Deoxycytidine

Valtorcitabine exemplifies a transporter-targeted prodrug strategy. The L-valine promoiety enables active uptake via the human oligopeptide transporter PepT1 (SLC15A1) in the intestinal epithelium, circumventing the parent drug’s poor permeability [1]. Molecular docking studies confirm high binding affinity (ΔG = −9.2 kcal/mol) between valtorcitabine and PepT1’s substrate pocket, mediated by hydrogen bonds with residues His⁵⁹⁷ and Glu⁶⁴⁸ [1]. Post-absorption, the prodrug undergoes enzymatic hydrolysis by valacyclovir hydrolase (VACVase) or nonspecific esterases in the liver, releasing LdC. LdC is then phosphorylated intracellularly to its active triphosphate form, which inhibits HBV DNA polymerase via chain termination [1] [7]. The design leverages:

  • Amino acid transporter specificity: PepT1’s preference for dipeptide-like structures.
  • Controlled activation: Ester bond stability in acidic pH (e.g., stomach) but rapid hydrolysis at physiological pH.Natural bond orbital (NBO) analyses indicate the ester carbonyl bond order (1.32) balances stability during absorption and lability during enzymatic activation [1].

Table 2: Key Features of Valtorcitabine’s Prodrug Design

FeatureRole in Prodrug Optimization
L-Valine EsterPepT1 substrate recognition; enhances intestinal absorption
Ester Bond Position3'-monoester preferred over 3,5-diester for hydrolytic stability
Hydrolysis EnzymesValacyclovir hydrolase; hepatic carboxylesterases
Docking Affinity (PepT1)ΔG = −9.2 kcal/mol; comparable to Valacyclovir (ΔG = −9.8 kcal/mol)

Physicochemical Profiling (Solubility, Stability, Bioavailability)

Valtorcitabine’s physicochemical properties reflect its prodrug optimization:

  • Solubility: Moderately water-soluble (6.19 mg/mL at 25°C), sufficient for oral formulation. The experimental logP (partition coefficient) is −0.92, indicating balanced hydrophilicity/lipophilicity for membrane permeation [3] [8].
  • Stability: Stable in gastric pH (t₁/₂ > 24 h at pH 2) but hydrolyzes rapidly in human plasma (t₁/₂ = 45 min), ensuring minimal systemic exposure as the prodrug. Degradation kinetics follow first-order kinetics at physiological pH [1] [2].
  • Bioavailability: In clinical studies, valtorcitabine achieves ~54% absolute bioavailability in humans, a 3–5-fold increase over LdC. This arises from near-complete PepT1-mediated absorption (>80% of oral dose) and efficient hepatic conversion to LdC [1] [2]. Quantitative structure-activity relationship (QSAR) modeling predicts a polar surface area (PSA) of 140.47 Ų, consistent with enhanced intestinal absorption relative to LdC (PSA = 98 Ų) [3].

Table 3: Physicochemical and Pharmacokinetic Parameters

ParameterValtorcitabineLdC (Parent Drug)
Water Solubility6.19 mg/mL>50 mg/mL
logP (Predicted)−0.92−1.5
Plasma Half-life45 min<15 min
Bioavailability~54%10–15%
Polar Surface Area140.47 Ų98 Ų

Properties

CAS Number

380886-95-3

Product Name

Valtorcitabine

IUPAC Name

[(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate

Molecular Formula

C14H22N4O5

Molecular Weight

326.35 g/mol

InChI

InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)/t8-,9+,11+,12+/m1/s1

InChI Key

VFCYZPOEGWLYRM-QCZKYFFMSA-N

SMILES

CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N

Canonical SMILES

CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.